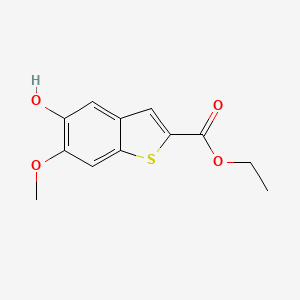

Ethyl 5-hydroxy-6-methoxy-1-benzothiophene-2-carboxylate

Beschreibung

Ethyl 5-hydroxy-6-methoxy-1-benzothiophene-2-carboxylate (CAS: 1303890-37-0) is a benzothiophene derivative characterized by a fused aromatic heterocyclic core (benzothiophene) substituted with hydroxyl (-OH) and methoxy (-OCH₃) groups at positions 5 and 6, respectively. The molecule also features an ethyl ester (-COOEt) at position 2 of the thiophene ring. Its molecular formula is C₁₂H₁₂O₄S, with a molecular weight of 252.29 g/mol, and it typically exists as an off-white solid .

Eigenschaften

IUPAC Name |

ethyl 5-hydroxy-6-methoxy-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4S/c1-3-16-12(14)11-5-7-4-8(13)9(15-2)6-10(7)17-11/h4-6,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLOYZHMRKFJRIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=C(C=C2S1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501155156 | |

| Record name | Benzo[b]thiophene-2-carboxylic acid, 5-hydroxy-6-methoxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501155156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1303890-37-0 | |

| Record name | Benzo[b]thiophene-2-carboxylic acid, 5-hydroxy-6-methoxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1303890-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo[b]thiophene-2-carboxylic acid, 5-hydroxy-6-methoxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501155156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Starting Material and Functional Group Introduction

One industrially applicable method begins with 4-mercaptophenol as a precursor, which undergoes:

- Introduction of propargyl groups and hydroxyl protection to yield intermediate compounds.

- Oxidation steps to convert sulfur-containing intermediates into benzothiophene derivatives.

- Thermal rearrangement to form the benzothiophene ring system with desired substitution patterns.

- Stepwise oxidation and optional deprotection to reveal the hydroxy group at position 5.

This sequence is efficient, safe, and suitable for scale-up, as described in a European patent (EP1528060A1) that emphasizes solvent systems such as methanol-water, ethanol-water, acetone-water, or DMSO-water mixtures with reaction times ranging from minutes to hours under heating.

Friedel-Crafts Acylation and Oxidation

Another approach involves:

- Protection of the hydroxy group on 5-hydroxybenzo[b]thiophene.

- Friedel-Crafts acylation using acetyl halides to introduce an acetyl group at the 2-position.

- Oxidation of the acetyl group to a carboxylic acid or its derivatives.

- Subsequent esterification to form the ethyl ester.

This method allows for regioselective functionalization and is supported by controlled oxidation and deprotection steps to yield the target compound.

Palladium-Catalyzed Carbonylation

Recent advances include palladium-catalyzed carbonylation starting from substituted benzothiophene precursors:

- Using palladium catalysts under carbon monoxide pressure in alcohol solvents (e.g., ethanol) to directly form benzothiophene carboxylate esters.

- Reaction conditions typically involve elevated temperatures (80–100 °C) and CO pressures (~32 atm) for 24–36 hours.

- This method provides high yields and is versatile for various substituted benzothiophenes, including those with hydroxy and methoxy groups.

Representative Experimental Data

Detailed Research Findings and Notes

Hydroxy and Methoxy Group Introduction: The hydroxy group at position 5 is often introduced or revealed after protection/deprotection cycles to prevent side reactions during acylation or oxidation steps. Methoxy substitution at position 6 is generally introduced via methylation of hydroxy precursors or by using methoxy-substituted starting materials.

Oxidation Agents and Catalysts: TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is used as a mild and selective oxidation catalyst for converting hydroxymethyl intermediates to aldehydes or acids without overoxidation.

Friedel-Crafts Reaction Specifics: Aluminum chloride is the Lewis acid catalyst of choice, with solvents such as dichloromethane or chlorobenzene, and temperature control is critical to avoid polyacylation or decomposition.

Palladium-Catalyzed Carbonylation Efficiency: This method offers a direct route to the ester with fewer steps, avoiding the need for isolation of intermediates. The reaction tolerates various substituents on the benzothiophene ring, including hydroxy and methoxy groups, making it versatile for diverse derivatives.

Purification and Yields: Typical purification involves extraction with ethyl acetate, drying over sodium sulfate, and chromatographic methods. Yields vary depending on the step but can reach up to 81% in carbonylation steps.

Summary Table of Preparation Routes

| Method | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Multi-step protection, oxidation, rearrangement | Uses 4-mercaptophenol, stepwise oxidation | Industrial applicability, safe, efficient | Multiple steps, requires protection/deprotection |

| Friedel-Crafts acylation + oxidation + esterification | Direct acylation on protected hydroxybenzothiophene | Regioselective, well-established | Requires careful control of conditions, multiple purification steps |

| Palladium-catalyzed carbonylation | Direct ester formation under CO pressure | High yield, fewer steps, versatile | Requires pressurized CO and specialized equipment |

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-hydroxy-6-methoxy-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 5-oxo-6-methoxy-1-benzothiophene-2-carboxylate.

Reduction: Formation of 5-hydroxy-6-methoxy-1-benzothiophene-2-methanol.

Substitution: Formation of various substituted benzothiophene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

Research indicates that benzothiophene derivatives, including ethyl 5-hydroxy-6-methoxy-1-benzothiophene-2-carboxylate, exhibit significant anti-inflammatory effects. These compounds have been shown to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating inflammation and metabolic processes. The activation of PPARs can lead to beneficial outcomes in conditions such as rheumatoid arthritis, asthma, and other inflammatory diseases .

Antiasthmatic Activity

Benzothiophene derivatives are recognized for their bronchodilator activity, making them potential candidates for treating asthma. Studies have demonstrated that certain derivatives can inhibit phosphodiesterase activity, leading to increased levels of cyclic AMP (cAMP) in respiratory tissues, which promotes bronchodilation . this compound may therefore be useful in developing new therapies for asthma management.

Anticancer Potential

The compound's structure suggests potential anticancer properties. Benzothiophene derivatives have been explored for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. Preliminary studies indicate that these compounds may interact with key signaling pathways involved in cancer progression . However, specific studies focusing solely on this compound are still necessary to establish its efficacy and safety profile.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of Ethyl 5-hydroxy-6-methoxy-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

Benzothiophene Derivatives with Varied Substituents

Table 1: Substituent Variations in Benzothiophene Carboxylates

Key Observations :

- Substituent Effects: The presence of -OH and -OCH₃ groups in the reference compound increases polarity compared to the chloro-substituted analogue .

- Steric and Electronic Factors: Bulky substituents (e.g., bromine in ethyl 3-amino-5-bromo-1-benzothiophene-2-carboxylate) may sterically hinder reactions at adjacent positions .

Heterocycle Variations: Selenophene and Benzofuran Analogues

Table 2: Heterocycle Modifications

Key Observations :

Ester Group Modifications

Table 3: Ester Functional Group Variations

Key Observations :

- Core Structure : The naphthalene derivative (ethyl 5-methoxy-4-oxo-1,4-dihydronaphthalene-2-carboxylate) introduces a ketone group, altering conjugation and reactivity .

Biologische Aktivität

Ethyl 5-hydroxy-6-methoxy-1-benzothiophene-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 252.29 g/mol. The compound features a benzothiophene core, which is known for its diverse biological activities.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, showing potential as an antibacterial agent. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies demonstrate that it can inhibit the proliferation of cancer cell lines, including pancreatic cancer cells (Miapaca2). The growth suppression was observed in a dose-dependent manner, indicating its potential as a therapeutic agent in oncology.

| Cell Line | Inhibition Rate (%) | Concentration (μM) |

|---|---|---|

| Miapaca2 | 70% | 10 |

| HCT15 | 60% | 5 |

| NCI-H460 | 80% | 10 |

3. Cholinesterase Inhibition

Recent studies have explored the compound's inhibitory effects on cholinesterases, which are crucial in neurotransmitter regulation. This compound demonstrated significant inhibition against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.

| Compound | AChE IC50 (μM) | BChE IC50 (μM) |

|---|---|---|

| Ethyl Benzothiophene Derivative | 25 | 30 |

| Galantamine | 10 | 15 |

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound binds to active sites on enzymes such as cholinesterases, inhibiting their activity and leading to increased levels of acetylcholine in synaptic clefts.

- Cell Signaling Modulation : It may influence signaling pathways related to cell proliferation and apoptosis, which is critical in cancer treatment.

Comparative Studies

When compared to other benzothiophene derivatives, this compound shows unique properties that enhance its biological efficacy:

| Compound | Anticancer Activity | Cholinesterase Inhibition |

|---|---|---|

| This compound | High | Moderate |

| Ethyl 5-hydroxybenzo[b]thiophene-2-carboxylate | Moderate | Low |

Case Study: Anticancer Efficacy

A study conducted on pancreatic cancer cells revealed that treatment with this compound resulted in a significant decrease in cell viability after 48 hours of exposure, with an IC50 value indicating potent anticancer properties.

Case Study: Neuroprotective Effects

In another study focusing on neuroprotection, the compound was shown to improve cell viability in SH-SY5Y neuroblastoma cells under oxidative stress conditions, suggesting its potential role as a neuroprotective agent.

Q & A

Q. What are the common synthetic routes for Ethyl 5-hydroxy-6-methoxy-1-benzothiophene-2-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as cyclization of substituted benzothiophene precursors followed by esterification. For example, analogous compounds (e.g., benzothiophene carboxylates) are synthesized via Friedel-Crafts acylation or Suzuki coupling to introduce substituents . Optimization includes varying catalysts (e.g., Lewis acids), solvent systems (THF, DMF), and temperature. Reaction progress is monitored via TLC or HPLC, with purity confirmed by melting point analysis and NMR. Yield improvements often require iterative adjustments to stoichiometry and reaction time .

Q. How is the molecular structure of this compound confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., methoxy groups at δ ~3.8 ppm for ¹H; carbonyl carbons at ~165 ppm for ¹³C).

- IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, O-H stretch at ~3200 cm⁻¹).

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths and angles. SHELX programs refine structural models, with thermal parameters and residual density maps ensuring accuracy. ORTEP-III generates graphical representations of the asymmetric unit .

Q. What analytical techniques are critical for assessing purity and stability?

- Methodological Answer :

- HPLC/UPLC : Quantifies impurities using reverse-phase columns (C18) and UV detection (λ = 254 nm).

- Mass Spectrometry (HRMS) : Validates molecular formula via exact mass (e.g., [M+H]⁺).

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability by monitoring mass loss under heating.

- Accelerated Stability Studies : Conducted at 40°C/75% RH over 4 weeks to assess degradation pathways .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across pharmacological studies?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences, IC₅₀ determination methods). Mitigation strategies include:

- Standardized Protocols : Replicate studies using identical cell lines (e.g., P. falciparum K1 strain for antimalarial assays ).

- Dose-Response Curves : Use nonlinear regression to calculate EC₅₀ values with 95% confidence intervals.

- Meta-Analysis : Pool data from independent studies to identify trends, adjusting for covariates like solvent effects (e.g., DMSO toxicity thresholds) .

Q. What computational methods predict the reactivity and regioselectivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software models electron density maps to predict nucleophilic/electrophilic sites (e.g., Fukui indices).

- Molecular Dynamics (MD) : Simulates solvent interactions to assess steric effects on reaction pathways.

- Docking Studies : AutoDock Vina predicts binding affinities for pharmacological targets (e.g., enzyme active sites) .

Q. How does substitution on the benzothiophene ring influence pharmacological activity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies systematically modify substituents (e.g., replacing methoxy with halogens) and measure bioactivity changes. For example:

- Antimalarial Activity : Ethyl 6-oxa-1-azabicyclo derivatives with extended side chains show enhanced potency against P. falciparum .

- Enzyme Inhibition : Trifluoromethyl groups at position 4 increase metabolic stability in cytochrome P450 assays .

- Data Interpretation : Use multivariate analysis (PCA or PLS) to correlate substituent properties (Hammett σ, π) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.